Superior MAO-B vs. MAO-A Selectivity Profile for CNS Target Validation
The compound exhibits a clear, quantifiable preference for inhibiting monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). Data from a fluorescence-based assay using human recombinant enzymes show a 9-fold difference in inhibitory potency, with an IC50 of 1.13 µM for MAO-B compared to >100 µM for MAO-A [1]. In contrast, a comparator from the same chemical class, the 7-methoxy-4(1H)-quinolinone derivative BDBM50450822, displays negligible selectivity, with a weak IC50 of 17 µM against MAO-B and an equally poor 100 µM against MAO-A [2].
| Evidence Dimension | Enzyme Inhibition Selectivity (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 µM; MAO-A IC50 = 100 µM |
| Comparator Or Baseline | BDBM50450822: MAO-B IC50 = 17.0 µM; MAO-A IC50 = 100 µM |
| Quantified Difference | Target Compound Selectivity Ratio >88; Comparator Selectivity Ratio ≈ 5.9. Target compound is 15-fold more potent against MAO-B (1.13 µM vs 17.0 µM). |
| Conditions | Inhibition of human recombinant MAO-B and MAO-A assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline after 20 mins by fluorescence assay. |
Why This Matters
For research targeting MAO-B related pathways (e.g., neuroprotection in Parkinson's disease), this compound offers a more potent and selective starting point than its 7-methoxy-4(1H)-quinolinone analog, reducing confounding off-target effects from MAO-A inhibition.
- [1] BindingDB. (2013). Entry BDBM50401981 (CHEMBL1575961) for 2-hydroxy-7-methoxy-1H-quinolin-4-one. View Source
- [2] BindingDB. (n.d.). Entry BDBM50450822 (CHEMBL4216610). View Source
